N-(5-PHENYL-1,2,4-THIADIAZOL-3-YL)-2-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETAMIDE
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Overview
Description
N-(5-PHENYL-1,2,4-THIADIAZOL-3-YL)-2-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETAMIDE is a heterocyclic compound that has garnered significant interest due to its diverse pharmacological and antimicrobial applications. The compound features both oxadiazole and thiadiazole rings, which are known for their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-PHENYL-1,2,4-THIADIAZOL-3-YL)-2-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps:
Conversion of Benzoic Acid to Ethyl Benzoate: Benzoic acid is first converted to ethyl benzoate.
Formation of Benzohydrazide: Ethyl benzoate is then converted to benzohydrazide.
Synthesis of 5-phenyl-1,3,4-oxadiazol-2-thiol: Benzohydrazide is cyclized to form 5-phenyl-1,3,4-oxadiazol-2-thiol.
Final Compound Formation: The target compound is synthesized by reacting 5-phenyl-1,3,4-oxadiazol-2-thiol with equimolar ratios of N-alkyl/aryl substituted 2-bromoacetamide in the presence of DMF and sodium hydride (NaH).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger quantities.
Chemical Reactions Analysis
Types of Reactions
N-(5-PHENYL-1,2,4-THIADIAZOL-3-YL)-2-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETAMIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole or thiadiazole rings to their corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-PHENYL-1,2,4-THIADIAZOL-3-YL)-2-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Biology: Exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-PHENYL-1,2,4-THIADIAZOL-3-YL)-2-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETAMIDE involves its interaction with various molecular targets:
Molecular Targets: The compound targets microbial enzymes and proteins, disrupting their normal function.
Pathways Involved: It interferes with the synthesis of essential biomolecules in microbes, leading to their death.
Comparison with Similar Compounds
Similar Compounds
2-{[5-(Substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamides: These compounds also feature oxadiazole and thiadiazole rings but differ in their substitution patterns.
Substituted phenyl[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetates/acetamides: These compounds are similar but have different substituents on the phenyl ring.
Uniqueness
N-(5-PHENYL-1,2,4-THIADIAZOL-3-YL)-2-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETAMIDE is unique due to its specific combination of oxadiazole and thiadiazole rings, which confer distinct biological activities and chemical properties .
Properties
IUPAC Name |
2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O2S2/c24-14(19-17-20-16(27-23-17)13-9-5-2-6-10-13)11-26-18-22-21-15(25-18)12-7-3-1-4-8-12/h1-10H,11H2,(H,19,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTDCIMHYUFNJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=NSC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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